history of biphenyl carbonitriles synthesis
history of biphenyl carbonitriles synthesis
An In-depth Technical Guide to the Synthesis of Biphenyl Carbonitriles
Introduction
The biphenyl carbonitrile framework is a privileged scaffold in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and advanced materials such as liquid crystals.[1][2] Its unique electronic and structural properties make it a critical building block for drug development professionals and materials scientists. This technical guide provides a comprehensive historical overview of the synthetic methodologies developed for biphenyl carbonitriles, tracing the evolution from classical, high-temperature methods to modern, highly efficient catalytic systems. It is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this important synthetic landscape.
Classical Synthetic Approaches
The earliest methods for constructing the biaryl bond were often characterized by harsh reaction conditions, such as high temperatures and the use of stoichiometric amounts of metals, which limited their scope and functional group tolerance.
The Ullmann Reaction
Discovered by Fritz Ullmann in 1901, the Ullmann reaction is the classic method for synthesizing symmetrical biaryls through the copper-catalyzed coupling of two aryl halide molecules at elevated temperatures (often exceeding 200°C).[3][4][5] While historically significant, the traditional Ullmann coupling suffers from several drawbacks, including the need for harsh conditions and often producing low yields, especially for unsymmetrical biaryls.[4][6] The reaction's efficiency can be improved by activating the copper beforehand.[5]
The Rosenmund-von Braun and Sandmeyer Reactions
While not direct methods for biphenyl synthesis, the Rosenmund-von Braun and Sandmeyer reactions are historically important for introducing the essential carbonitrile moiety. The Rosenmund-von Braun reaction involves the cyanation of an aryl halide using superstoichiometric amounts of copper(I) cyanide at high temperatures.[7] The Sandmeyer reaction provides a route to benzonitriles from anilines via diazotization followed by treatment with copper(I) cyanide.[7] These methods provided the foundational chemistry for creating nitrile-containing aromatic precursors used in subsequent coupling reactions.
The Era of Palladium-Catalyzed Cross-Coupling
The advent of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the synthesis of biaryl compounds, offering milder conditions, broader substrate scope, and greater functional group tolerance.[1][8] These reactions generally proceed through a common catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[8][9]
Two primary retrosynthetic strategies emerged for biphenyl carbonitrile synthesis using these methods:
-
Late-Stage Cyanation: Formation of the biphenyl core first, followed by the introduction of the nitrile group.
-
Coupling of a Cyano-Precursor: Using a nitrile-bearing aryl halide or organometallic reagent in the cross-coupling reaction.
Caption: Retrosynthetic analysis for biphenyl carbonitriles.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for biphenyl synthesis.[8] It involves the reaction of an aryl halide with an arylboronic acid (or its ester derivatives) in the presence of a palladium catalyst and a base.[8][10] Its popularity stems from the mild reaction conditions, exceptional functional group tolerance, and the commercial availability and low toxicity of the boron reagents and their byproducts.[8]
Caption: General catalytic cycle for Suzuki-Miyaura cross-coupling.
Negishi Coupling
The Negishi coupling utilizes organozinc reagents, which are more reactive than their boron and tin counterparts.[11] This heightened reactivity often allows for faster reactions.[11] First reported in 1977, this method was among the earliest to produce unsymmetrical biaryls in high yields.[12] The primary drawback is the moisture and air sensitivity of the organozinc compounds, which often require inert atmosphere techniques for their preparation and handling.[11]
Stille Coupling
The Stille reaction employs organotin (stannane) reagents.[9][13] A key advantage is the stability of organostannanes to air and moisture, making them easy to handle.[9][14] The reaction is highly versatile and tolerates a wide variety of functional groups.[15] However, the primary disadvantage is the high toxicity of organotin compounds and the difficulty in removing tin byproducts from the final product, which has limited its application in pharmaceutical synthesis.[9][13]
| Reaction | Organometallic Reagent (Ar-M) | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura | Arylboronic acid / ester | Mild conditions, high functional group tolerance, low toxicity of reagents/byproducts.[8] | Can be sensitive to sterically hindered substrates. |
| Negishi | Arylzinc halide | High reactivity, fast reaction rates, good functional group tolerance.[11][16] | Organozinc reagents are moisture and air-sensitive.[11] |
| Stille | Arylstannane | Reagents are stable to air and moisture, broad scope.[9][14] | High toxicity of tin compounds and byproducts.[9][13] |
| Table 1. Comparison of Major Palladium-Catalyzed Cross-Coupling Reactions. |
Advances in Cyanation Methodologies
The introduction of the nitrile group is a critical step. While classical methods exist, modern transition-metal-catalyzed cyanations offer milder, more efficient, and functional-group-tolerant alternatives.
Palladium-Catalyzed Cyanation
The first palladium-catalyzed cyanation was reported by Takagi in 1973.[7][17] A significant challenge in these reactions is catalyst poisoning, as cyanide can bind strongly to palladium and deactivate the catalytic cycle.[7][17] To circumvent this, strategies have been developed that involve the slow release of cyanide into the reaction mixture. This is often achieved by using cyanide sources with low solubility in organic solvents, such as zinc cyanide (Zn(CN)₂), or by using biphasic solvent systems.[7][17]
Recent advancements have focused on developing less toxic and safer cyanide sources, such as potassium hexacyanoferrate (K₄[Fe(CN)₆]), and on creating highly active catalyst systems that are effective for challenging substrates like aryl chlorides and triflates at low temperatures.[7][17][18][19]
Nickel-Catalyzed Cyanation
As a more earth-abundant and less expensive alternative to palladium, nickel has emerged as a powerful catalyst for cyanation reactions.[20] Nickel-catalyzed methods have been developed for a wide range of aryl halides using various cyanide sources.[20] Notably, the combination of photoredox and nickel dual catalysis has enabled the cyanation of aryl halides under exceptionally mild, room-temperature conditions, representing a significant advance in benign synthesis.[21] More recent innovations include using stable organic nitriles, like butyronitrile or 1,4-dicyanobenzene, as the cyanide source, avoiding the need for highly toxic metal cyanides.[20][22]
| Catalyst | Cyanide Source | Typical Substrates | Key Features |
| Palladium | Zn(CN)₂, K₄[Fe(CN)₆] | Aryl Bromides, Iodides, Triflates.[17][23] | Well-established; mild conditions developed for sensitive substrates.[18][19] |
| Palladium | Aryl Chlorides | Requires more active catalyst systems (e.g., specific ligands).[7] | Economically important due to low cost of aryl chlorides. |
| Nickel | Zn(CN)₂, KCN | Aryl Halides (Cl, Br, I).[20] | Lower cost than palladium; good for a range of substrates. |
| Ni/Photoredox | Organic Cyanides | Aryl Halides | Room temperature reactions; avoids toxic metal cyanides.[21] |
| Table 2. Summary of Modern Cyanation Methods. |
Experimental Protocols
The following sections provide representative, detailed methodologies for key synthetic transformations.
Protocol: Suzuki-Miyaura Synthesis of a Biphenyl Derivative
This procedure is adapted from methodologies for the synthesis of fluorinated biphenyl derivatives.[24]
-
Reaction Setup: To a Schlenk tube under a nitrogen atmosphere, add the aryl bromide (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), potassium carbonate (2.0 mmol, 2.0 eq), and the palladium catalyst (e.g., Pd/C, 1-2 mol%).
-
Solvent Addition: Add a degassed solvent mixture, such as DMF/H₂O (95:5, ~0.1 M solution).
-
Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
References
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- 13. Stille Coupling [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
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- 19. Mild palladium-catalyzed cyanation of (hetero)aryl halides and triflates in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Nickel-Catalyzed Cyanation of Aryl Halides [mdpi.com]
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- 22. Light-Triggered, Ni-Catalyzed Cyanation of Aryl Triflates with 1,4-Dicyanobenzene as the CN Source - PubMed [pubmed.ncbi.nlm.nih.gov]
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